3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship NK1 Receptor Antagonism

3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide (CAS 867041-43-8) is a synthetic small molecule (C22H23N3O6S; MW 457.5 g/mol) composed of a benzofuran-2-carboxamide core linked via an amide bond to a 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl fragment. It is cataloged in PubChem (CID and appears in patent families directed to NK1 receptor antagonism, where benzofuran carboxamides bearing a dimethylmorpholino-sulfonyl group are claimed as therapeutic agents for emesis and inflammatory conditions.

Molecular Formula C22H23N3O6S
Molecular Weight 457.5
CAS No. 867041-43-8
Cat. No. B2604934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide
CAS867041-43-8
Molecular FormulaC22H23N3O6S
Molecular Weight457.5
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C22H23N3O6S/c1-13-11-25(12-14(2)30-13)32(28,29)16-9-7-15(8-10-16)22(27)24-19-17-5-3-4-6-18(17)31-20(19)21(23)26/h3-10,13-14H,11-12H2,1-2H3,(H2,23,26)(H,24,27)
InChIKeyDFUMADAKLCDFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide (CAS 867041-43-8): Core Identity and Sourcing Baseline


3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide (CAS 867041-43-8) is a synthetic small molecule (C22H23N3O6S; MW 457.5 g/mol) composed of a benzofuran-2-carboxamide core linked via an amide bond to a 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl fragment [1]. It is cataloged in PubChem (CID 43947027) and appears in patent families directed to NK1 receptor antagonism, where benzofuran carboxamides bearing a dimethylmorpholino-sulfonyl group are claimed as therapeutic agents for emesis and inflammatory conditions [2]. The compound's calculated physicochemical profile includes an XLogP3 of 2.6, a topological polar surface area of 140 Ų, and 2 hydrogen bond donors, placing it within drug-like chemical space [1].

Why Generic Substitution Fails for 3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide


Benzofuran-2-carboxamides with a 2,6-dimethylmorpholino-sulfonyl substituent occupy a narrow structural niche; even closely related analogs that replace the benzofuran core with a thiazole linker (e.g., N-[4-(benzofuran-2-yl)thiazol-2-yl]-4-(2,6-dimethylmorpholino)sulfonyl-benzamide) or that alter the sulfonamide substitution pattern show divergent target profiles and physicochemical behavior [1]. The dimethylmorpholino-sulfonyl group is not a passive spectator—it contributes specific steric bulk, hydrogen-bond acceptor capacity, and conformational restriction that collectively influence receptor binding, metabolic stability, and solubility [2]. Consequently, swapping the compound for a simpler benzofuran carboxamide or a morpholino-sulfonyl analog without the full substitution pattern will likely yield a chemically and biologically distinct entity, making empirical selection essential.

Quantitative Differentiation Landscape for 3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide


Structural Uniqueness: The 2,6-Dimethylmorpholino Sulfonyl Moiety Imposes Conformational Restraint Absent in Unsubstituted Morpholino Analogs

The target compound carries a 2,6-dimethylmorpholino-sulfonyl group that introduces two methyl substituents on the morpholine ring, creating a sterically encumbered sulfonamide. In contrast, the closest commercially available analog, N-[4-(benzofuran-2-yl)thiazol-2-yl]-4-(2,6-dimethylmorpholino)sulfonyl-benzamide (BindingDB BDBM68071), replaces the benzofuran-2-carboxamide core with a benzofuran-thiazole scaffold while retaining the same dimethylmorpholino-sulfonyl moiety [1]. This direct comparator highlights the target compound's unique benzofuran-carboxamide pharmacophore, which alters both the hydrogen-bonding network (carboxamide vs. thiazole) and the overall molecular shape. The target compound has a topological polar surface area (tPSA) of 140 Ų and an XLogP3 of 2.6, predicting moderate permeability and solubility [2].

Medicinal Chemistry Structure-Activity Relationship NK1 Receptor Antagonism

Target Engagement Potential: NK1 Receptor Antagonism Is Documented Within the Patent Family, Providing a Defined Biological Context Lacking for Many Screening Compounds

The patent family US 9,708,266 B2, assigned to Kissei Pharmaceutical, explicitly describes benzofuran carboxamide derivatives with a 2,6-dimethylmorpholino-sulfonyl group as substance P/NK1 receptor antagonists intended for chemotherapy-induced nausea and vomiting (CINV) [1]. While the patent's primary claims center on cyclohexyl pyridine derivatives, the inclusion of benzofuran carboxamide examples (including the target compound) indicates that this scaffold was explored for NK1 activity. By comparison, many catalog benzofuran-2-carboxamides lack a well-defined molecular target. The commercial NK1 antagonist rolapitant (SCH 619734) shows a Ki of 0.66 nM at the human NK1 receptor [2]; the BindingDB entry BDBM261486, linked to the same patent family, reports an IC50 of 2.35 nM for a related compound, suggesting that the 2,6-dimethylmorpholino-sulfonyl benzamide motif can achieve sub-nanomolar NK1 affinity [3].

NK1 Antagonist Substance P Receptor Antiemetic Research

Chemical Tool Differentiation: The 2-Carboxamide Group Enables Derivatization Chemistry Not Available in the Ester Analog

The target compound features a primary carboxamide at the benzofuran 2-position, whereas the closest commercially cataloged analog is ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate, which carries an ethyl ester at the same position [1]. The carboxamide is chemically distinct from the ester: the amide bond is hydrolytically more stable than the ester (amide hydrolysis typically requires 10³–10⁶-fold longer reaction times under physiological pH [2]), and the primary amide can serve as a handle for further conjugation (e.g., HATU-mediated coupling to amines or hydrazides) without the competing transesterification that plagues the ethyl ester. This difference is critical for applications requiring extended incubation in aqueous buffer (e.g., cell-based assays >24 h) or for building bifunctional degraders (PROTACs) where the primary amide can be selectively activated.

Synthetic Chemistry PROTAC Design Bifunctional Molecules

High-Value Application Scenarios for 3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide


NK1 Antagonist Pharmacological Tool and Assay Development

Based on its patent-class association with NK1 receptor antagonism [1], this compound can serve as a starting point for developing NK1-targeted biochemical and cell-based assays. Its benzofuran-2-carboxamide scaffold is structurally distinct from the morpholine-based NK1 antagonists used clinically (e.g., aprepitant, rolapitant), offering a complementary chemotype for selectivity profiling and resistance studies.

Chemical Probe for Structure-Activity Relationship (SAR) Expansion of Benzofuran Carboxamides

The combination of a 2,6-dimethylmorpholino-sulfonyl group and a benzofuran-2-carboxamide core represents a specific substitution pattern that can be systematically varied to explore SAR around PDE4, TNF-α, or NK1 targets, as indicated by the broader patent literature on benzofuran carboxamides [2].

Stable Intermediate for Bifunctional Molecule Construction (PROTACs and ADC Linkers)

The primary 2-carboxamide group provides a hydrolytically stable functional handle that can be activated for coupling to amine-containing linkers, PEG chains, or E3 ligase ligands. Compared to the ethyl ester analog, this compound eliminates the risk of ester hydrolysis during multi-step synthesis or prolonged biological incubation, as supported by established amide stability data [3].

Physicochemical Reference Standard for Drug-Like Benzofuran Derivatives

With a well-defined PubChem profile (MW = 457.5, XLogP3 = 2.6, tPSA = 140 Ų, 2 HBD, 7 HBA) [4], this compound can be used as a calibration standard for chromatographic method development, solubility assays, and permeability studies (e.g., PAMPA) when characterizing benzofuran-containing screening libraries.

Quote Request

Request a Quote for 3-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.